molecular formula C14H17ClN2O3 B13691158 tert-butyl 2-chlorospiro[7H-furo[3,4-b]pyridine-5,3'-azetidine]-1'-carboxylate

tert-butyl 2-chlorospiro[7H-furo[3,4-b]pyridine-5,3'-azetidine]-1'-carboxylate

Cat. No.: B13691158
M. Wt: 296.75 g/mol
InChI Key: GPLANVBEEVVDCW-UHFFFAOYSA-N
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Description

tert-Butyl 2-chlorospiro[7H-furo[3,4-b]pyridine-5,3’-azetidine]-1’-carboxylate: is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-chlorospiro[7H-furo[3,4-b]pyridine-5,3’-azetidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the furo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.

    Spiro compound formation: The azetidine ring is introduced through nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the furo[3,4-b]pyridine core.

    tert-Butyl ester formation: The final step involves esterification to introduce the tert-butyl group, often using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-chlorospiro[7H-furo[3,4-b]pyridine-5,3’-azetidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

tert-Butyl 2-chlorospiro[7H-furo[3,4-b]pyridine-5,3’-azetidine]-1’-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of tert-butyl 2-chlorospiro[7H-furo[3,4-b]pyridine-5,3’-azetidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
  • tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
  • tert-Butyl 2-chloro-5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine]-1’-carboxylate

Uniqueness

What sets tert-butyl 2-chlorospiro[7H-furo[3,4-b]pyridine-5,3’-azetidine]-1’-carboxylate apart is its unique spiro structure, which imparts distinct chemical and biological properties. This structure can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

IUPAC Name

tert-butyl 2-chlorospiro[7H-furo[3,4-b]pyridine-5,3'-azetidine]-1'-carboxylate

InChI

InChI=1S/C14H17ClN2O3/c1-13(2,3)20-12(18)17-7-14(8-17)9-4-5-11(15)16-10(9)6-19-14/h4-5H,6-8H2,1-3H3

InChI Key

GPLANVBEEVVDCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3=C(CO2)N=C(C=C3)Cl

Origin of Product

United States

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